molecular formula C10H20O7P2 B1209312 (+)-Bornyl diphosphate CAS No. 64822-87-3

(+)-Bornyl diphosphate

Cat. No.: B1209312
CAS No.: 64822-87-3
M. Wt: 314.21 g/mol
InChI Key: VZPAJODTZAAANV-WEDXCCLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-bornyl diphosphate is a monoterpenyl phosphate that is the O-diphospho derivative of (+)-borneol. It is a bornane monoterpenoid and a monoterpenyl phosphate. It derives from a (+)-borneol. It is a conjugate acid of a this compound(3-). It is an enantiomer of a (-)-bornyl diphosphate.

Scientific Research Applications

1. Enzymatic Cyclization and Carbocation Manipulation

The structure of dimeric (+)-bornyl diphosphate synthase, a terpenoid cyclase from Salvia officinalis, provides insights into the enzymatic process of cyclizing geranyl diphosphate. It reveals the mechanism of orienting and stabilizing reactive carbocation intermediates crucial in terpenoid biosynthesis (Whittington et al., 2002).

2. Reaction Mechanisms in Monoterpenes

The synthesis of bornyl cation from geranyl diphosphate shows a diverging reaction mechanism with multiple products. The complexity of this mechanism is important for understanding the production of various monoterpenes and their applications (Weitman & Major, 2010).

3. Microbial Fermentation for (+)-Borneol Biosynthesis

A study on this compound synthase from Cinnamomum burmanni demonstrated its application in microbial fermentation for producing (+)-borneol, a monoterpenoid with anti-inflammatory and analgesic effects. This research lays the groundwork for metabolic engineering in natural monoterpenoid production (Ma et al., 2021).

4. Quantum Chemical Analysis of Terpene Cyclization

Quantum chemical studies provide a deeper understanding of the formation of bornyl diphosphate from geranyl diphosphate. This research offers insights into the molecular mechanisms behind terpene biosynthesis (Hong & Tantillo, 2010).

5. Analysis of Stereochemical Disposition in Enzymatic Cyclization

Research on the stereochemical aspects of geranyl diphosphate cyclization to this compound helps in understanding the molecular dynamics and spatial orientation during enzyme-catalyzed terpene biosynthesis (Wise et al., 2001).

6. Functional Characterization in Monoterpenoid Biosynthesis

A study on Amomum villosum utilized transcriptomics analysis for gene mining and functional characterization of bornyl diphosphate synthase. This approach can be used for quality improvement and sustainable production of bornyl acetate in heterologous hosts (Wang et al., 2018).

Properties

CAS No.

64822-87-3

Molecular Formula

C10H20O7P2

Molecular Weight

314.21 g/mol

IUPAC Name

phosphono [(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] hydrogen phosphate

InChI

InChI=1S/C10H20O7P2/c1-9(2)7-4-5-10(9,3)8(6-7)16-19(14,15)17-18(11,12)13/h7-8H,4-6H2,1-3H3,(H,14,15)(H2,11,12,13)/t7-,8+,10+/m1/s1

InChI Key

VZPAJODTZAAANV-WEDXCCLWSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2OP(=O)(O)OP(=O)(O)O

SMILES

CC1(C2CCC1(C(C2)OP(=O)(O)OP(=O)(O)O)C)C

Canonical SMILES

CC1(C2CCC1(C(C2)OP(=O)(O)OP(=O)(O)O)C)C

Synonyms

bornyl pyrophosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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